4-Acetyl-1,4-oxazepane-6-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction LogP

This compound is specifically distinguished by its 6-carboxylic acid and N-acetyl substitution on the 1,4-oxazepane ring, offering orthogonal synthetic utility without Boc-deprotection steps. Its predicted LogP of -1.13 and pKa of 3.79 position it in a hydrophilic chemical space advantageous for CNS medicinal chemistry. Procure as a 98% pure reference standard for isomeric confirmation or a unique building block for SAR libraries.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 1316225-24-7
Cat. No. B1399370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-1,4-oxazepane-6-carboxylic acid
CAS1316225-24-7
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOCC(C1)C(=O)O
InChIInChI=1S/C8H13NO4/c1-6(10)9-2-3-13-5-7(4-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)
InChIKeyKUJGQERQVWDXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-1,4-oxazepane-6-carboxylic Acid (CAS 1316225-24-7): Procurement-Grade Overview and Baseline Specifications


4-Acetyl-1,4-oxazepane-6-carboxylic acid is a heterocyclic organic compound, specifically an N-acetylated oxazepane carboxylic acid. Its core structure is a seven-membered 1,4-oxazepane ring featuring a carboxylic acid at the 6-position and an acetyl group on the ring nitrogen. This compound is primarily listed as a specialized research chemical and synthetic building block , offered by various chemical suppliers for laboratory-scale investigations .

Procurement Risk: Why Generic Substitution of 4-Acetyl-1,4-oxazepane-6-carboxylic Acid (CAS 1316225-24-7) Cannot Be Assumed


In the absence of published comparative biological or synthetic performance data, the decision to use 4-Acetyl-1,4-oxazepane-6-carboxylic acid over an analog hinges on its unique combination of minimal predicted physicochemical properties . While data is insufficient to claim superiority, the specific N-acetyl substitution pattern, ring position of the carboxylic acid (position 6), and reported purity metrics distinguish it structurally from other commercially available oxazepane derivatives, such as those with Boc- or Fmoc- protection or with the acid at a different ring position. Substituting one for another without empirical validation of their performance in a specific assay or reaction would introduce an unknown variable, potentially confounding research outcomes or synthetic yields.

Quantitative Differentiation Evidence for 4-Acetyl-1,4-oxazepane-6-carboxylic Acid (CAS 1316225-24-7) vs. Analogs


Predicted Lipophilicity (LogP) Comparison: 4-Acetyl vs. 4-Boc-1,4-oxazepane-6-carboxylic acid

The lipophilicity, a key determinant of passive membrane permeability and solubility, differs between the N-acetyl and N-Boc protected derivatives. The predicted LogP for 4-Acetyl-1,4-oxazepane-6-carboxylic acid is -1.13 . This is a lower value than the predicted LogP of 0.54 for its common analog, 4-Boc-1,4-oxazepane-6-carboxylic acid [1], indicating the acetyl-protected version is significantly more hydrophilic.

Medicinal Chemistry Physicochemical Property Prediction LogP

Predicted Acidity (pKa) Comparison: 4-Acetyl vs. 4-Fmoc-1,4-oxazepane-6-carboxylic acid

The pKa of the carboxylic acid moiety influences its ionization state and thus its solubility and reactivity at different pH levels. The predicted pKa for 4-Acetyl-1,4-oxazepane-6-carboxylic acid is 3.79 . This is lower (more acidic) than the predicted pKa of 4.02 for the analogous Fmoc-protected derivative .

Analytical Chemistry Pre-formulation pKa Ionization State

Reported Purity Benchmark: 4-Acetyl-1,4-oxazepane-6-carboxylic acid vs. Industry Standard

The reported purity of commercially available 4-Acetyl-1,4-oxazepane-6-carboxylic acid is consistently 98% across multiple reputable vendors . This contrasts with a common, lower industry standard for research chemicals, which is often 95%.

Chemical Synthesis Quality Control Purity Procurement

Positional Isomer Distinction: 6-Carboxylic Acid vs. 2-Carboxylic Acid Derivatives

The location of the carboxylic acid substituent on the 1,4-oxazepane ring defines a unique chemical space. While 4-Acetyl-1,4-oxazepane-6-carboxylic acid is listed for procurement , positional isomers like 4-Acetyl-1,4-oxazepane-2-carboxylic acid [1] and 4-Acetyl-1,4-oxazepane-7-carboxylic acid [2] also exist. No head-to-head activity data is available, but the fundamental structural difference dictates that these are distinct chemical entities.

Chemical Synthesis Structure-Activity Relationship (SAR) Isomerism Building Blocks

Evidence-Based Application Scenarios for Procuring 4-Acetyl-1,4-oxazepane-6-carboxylic Acid (CAS 1316225-24-7)


Medicinal Chemistry: Exploring N-Acetyl-1,4-oxazepane Scaffolds in CNS Drug Discovery

This compound is appropriate for use as a synthetic building block in medicinal chemistry programs exploring 1,4-oxazepane derivatives for CNS targets [1]. Its utility stems from its unique combination of predicted physicochemical properties (LogP of -1.13, pKa of 3.79) which position it in a hydrophilic chemical space . Procurement is justified when the research objective specifically requires the 6-carboxylic acid and N-acetyl substitution pattern to generate a new series of analogs for structure-activity relationship (SAR) exploration, particularly in projects where the more hydrophilic nature of the acetyl group is hypothesized to be advantageous over more lipophilic Boc-protected intermediates.

Chemical Synthesis: Use as a Differentiated Intermediate for Building Focused Libraries

The compound serves as a viable intermediate for the synthesis of more complex 1,4-oxazepane-containing libraries. Its value is as a structurally distinct starting material compared to the more common Boc-protected intermediates [1]. The presence of the free carboxylic acid and the stable N-acetyl group allows for orthogonal synthetic transformations. For example, the acid can be readily coupled with amines to form amides, while the acetyl group remains intact, offering a different path to diversification than that provided by the Boc-protected analog, which requires a deprotection step to access the free amine .

Analytical Chemistry: Reference Standard for Isomer Purity Assessment

Given the existence of positional isomers (e.g., 2- and 7-carboxylic acid derivatives), this compound can be procured for use as a reference standard to confirm the identity and purity of synthesized batches of the 6-carboxylic acid isomer [1]. Its reported high purity (98%) from vendors supports its use in developing HPLC or other chromatographic methods to resolve and quantify this specific isomer from its positional counterparts, ensuring the correct isomer is being advanced in a research program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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